4-Chloro-2-iodofuro[3,2-c]pyridine
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Overview
Description
4-Chloro-2-iodofuro[3,2-c]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on a fused furo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodofuro[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of furo[3,2-c]pyridine derivatives. For instance, the iodination of 4-chlorofuro[3,2-c]pyridine can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron compounds are commonly employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Chloro-2-iodofuro[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodofuro[3,2-c]pyridine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit protein kinases by binding to the active site and blocking substrate access . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- 4-Chloro-2-iodopyridine
- 4-Chloro-2-iodofuran
- 4-Chloro-2-iodopyrimidine
Comparison: 4-Chloro-2-iodofuro[3,2-c]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties compared to its simpler counterparts. This uniqueness makes it a valuable scaffold in the design of novel compounds with enhanced biological activity and stability .
Properties
IUPAC Name |
4-chloro-2-iodofuro[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO/c8-7-4-3-6(9)11-5(4)1-2-10-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRERQOKMDZZISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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